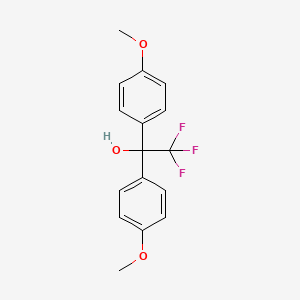

2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O3/c1-21-13-7-3-11(4-8-13)15(20,16(17,18)19)12-5-9-14(22-2)10-6-12/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAWFAFZHYWMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375310 | |

| Record name | 2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-21-5 | |

| Record name | 2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol

Introduction: The Significance of Fluorinated Aryl Alcohols

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the trifluoromethyl group (CF3), such as its high electronegativity and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol is a tertiary alcohol bearing a trifluoromethyl group and two biologically relevant p-methoxyphenyl moieties. This structural motif is of significant interest to researchers in medicinal chemistry and drug development for its potential as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of a primary synthetic pathway to this valuable compound, grounded in established organometallic chemistry principles.

Core Synthesis Pathway: A Grignard-based Approach

The most direct and widely applicable method for the synthesis of this compound is the double addition of a Grignard reagent to a trifluoroacetic acid ester. Specifically, this involves the reaction of ethyl trifluoroacetate with two equivalents of 4-methoxyphenylmagnesium bromide. This approach leverages the powerful nucleophilicity of the Grignard reagent to achieve the formation of two new carbon-carbon bonds at the carbonyl carbon of the ester.

The overall synthetic workflow can be visualized as a two-stage process: the preparation of the Grignard reagent followed by the nucleophilic addition reaction.

Caption: A high-level overview of the two-stage synthesis of the target molecule.

Delving into the Mechanism: A Stepwise Transformation

The reaction of an ester with a Grignard reagent proceeds through a well-established mechanism involving two successive nucleophilic additions.

-

First Nucleophilic Addition: The highly polarized carbon-magnesium bond of the 4-methoxyphenylmagnesium bromide renders the aryl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Ethoxide Leaving Group: This tetrahedral intermediate is unstable and collapses, expelling the ethoxide (EtO-) leaving group. This step regenerates a carbonyl functionality, forming an intermediate ketone: 4,4'-dimethoxy-2,2,2-trifluoroacetophenone.

-

Second Nucleophilic Addition: The newly formed ketone is more reactive towards the Grignard reagent than the starting ester. Consequently, a second molecule of 4-methoxyphenylmagnesium bromide rapidly attacks the ketone's carbonyl carbon. This results in the formation of a new tetrahedral intermediate, a magnesium alkoxide.

-

Protonation (Work-up): The final step of the synthesis is an acidic work-up. The addition of a proton source, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the magnesium alkoxide to yield the desired tertiary alcohol, this compound.

Caption: The stepwise reaction mechanism for the formation of the tertiary alcohol.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a comprehensive, self-validating procedure derived from established principles of Grignard reactions.

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

Reagents:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Part 1: Preparation of 4-Methoxyphenylmagnesium Bromide

-

Assemble the dry glassware under a positive pressure of inert gas.

-

To the three-necked flask, add magnesium turnings and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Part 2: Reaction with Ethyl Trifluoroacetate and Work-up

-

Cool the Grignard reagent solution in an ice bath to 0 °C.

-

Prepare a solution of ethyl trifluoroacetate in anhydrous THF in the dropping funnel.

-

Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent may need to be optimized.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain the pure this compound as a solid.

Quantitative Data and Expected Yields

The following table provides a representative summary of the stoichiometry and expected outcomes for this synthesis.

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 4-Bromoanisole | 187.04 | 0.11 | 2.2 | 20.57 g |

| Magnesium | 24.31 | 0.12 | 2.4 | 2.92 g |

| Ethyl Trifluoroacetate | 142.08 | 0.05 | 1.0 | 7.10 g |

| This compound | 364.34 | - | - | Theoretical Yield: 18.22 g |

Note: A slight excess of the Grignard reagent is typically used to ensure complete consumption of the ester. The actual yield will vary depending on the reaction conditions and purification efficiency, but yields in the range of 70-85% are commonly reported for similar reactions.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Any moisture present will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.

-

Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon prevents this side reaction.

-

Iodine as an Initiator: The reaction between magnesium and aryl halides can sometimes be slow to initiate. A small crystal of iodine is often added to etch the surface of the magnesium, exposing a fresh, reactive surface and facilitating the start of the reaction.

-

Controlled Addition and Temperature: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic. Slow, dropwise addition of the reagents and cooling the reaction mixture with an ice bath are crucial for controlling the reaction rate and preventing the formation of byproducts.

-

Saturated Ammonium Chloride Quench: The work-up with saturated aqueous ammonium chloride is a mild method for quenching the reaction and protonating the magnesium alkoxide. It is preferred over strong acids, which can sometimes lead to side reactions with the product.

Conclusion: A Robust Pathway to a Valuable Fluorinated Building Block

The synthesis of this compound via the double addition of 4-methoxyphenylmagnesium bromide to ethyl trifluoroacetate is a reliable and efficient method. A thorough understanding of the underlying Grignard reaction mechanism and careful attention to experimental detail are paramount for achieving high yields of the pure product. This in-depth guide provides the necessary theoretical framework and practical insights for researchers and scientists to successfully synthesize this and structurally related fluorinated compounds, thereby enabling further exploration of their potential in drug discovery and materials science.

References

- General Principles of Grignard Reactions with Esters: For a detailed explanation of the reaction mechanism between Grignard reagents and esters, please refer to standard organic chemistry textbooks or online resources.

- Preparation of Grignard Reagents: Detailed protocols for the preparation of Grignard reagents can be found in various laboratory manuals and online chemical d

- Purification Techniques: For comprehensive information on purification techniques such as column chromatography and recrystallization, consult specialized labor

An In-depth Technical Guide to 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS 379-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol, with CAS number 379-21-5, is a fluorinated organic compound characterized by a trifluoroethanol core substituted with two 4-methoxyphenyl groups. The presence of the trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, which are highly desirable in the development of novel therapeutic agents and specialized chemical probes. This guide provides a comprehensive overview of its synthesis, potential mechanisms of action, and applications in research and drug development, underpinned by established chemical principles and supported by relevant scientific literature.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 379-21-5 | [1] |

| Molecular Formula | C₁₇H₁₇F₃O₃ | |

| Molecular Weight | 326.31 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route involves the Friedel-Crafts acylation of anisole followed by a Grignard reaction and subsequent trifluoromethylation.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol

Introduction: Navigating a Data Gap in Chemical Analysis

In the landscape of chemical research and drug development, the comprehensive characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide focuses on a specific molecule of interest: 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS No. 379-21-5). A thorough investigation of scientific literature and spectral databases reveals a notable absence of publicly available experimental spectroscopic data for this compound.

This guide, therefore, takes a unique approach. Instead of merely presenting pre-existing data, we will leverage our expertise to provide a predictive and methodological framework for the spectroscopic analysis of this molecule. We will delve into the theoretical underpinnings of how its structure should manifest in various spectra, offer detailed protocols for acquiring the data, and present a logical framework for its interpretation. This document serves as both a roadmap for researchers who may synthesize this compound and a demonstration of the predictive power of spectroscopic principles.

Synthesis Pathway: A Plausible Route to the Target Molecule

While experimental details are scarce, a plausible synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to a benzophenone precursor. A likely route, suggested by chemical suppliers, is the reaction of 4,4'-dimethoxybenzophenone with a trifluoromethylating agent, such as trifluoromethane, in the presence of a strong base.

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Below, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra for our target compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~50 ppm centered around -70 to -80 ppm, pulse angle of 45°, relaxation delay of 1-2 seconds. An external reference standard like CFCl₃ (0 ppm) or an internal standard can be used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the expected ¹H NMR spectrum. The two 4-methoxyphenyl groups are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.5 | Doublet | 4H | H-2, H-6, H-2', H-6' | Aromatic protons ortho to the quaternary carbon, deshielded by the aromatic ring current. |

| ~6.8-7.0 | Doublet | 4H | H-3, H-5, H-3', H-5' | Aromatic protons meta to the quaternary carbon, shielded by the electron-donating methoxy group. |

| ~3.8 | Singlet | 6H | -OCH₃ | Protons of the two equivalent methoxy groups. |

| Variable (likely ~2-4) | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159-161 | C-4, C-4' | Aromatic carbon attached to the electron-donating methoxy group, significantly shielded. |

| ~135-137 | C-1, C-1' | Aromatic carbon attached to the central quaternary carbon. |

| ~128-130 | C-2, C-6, C-2', C-6' | Aromatic carbons ortho to the central quaternary carbon. |

| ~113-115 | C-3, C-5, C-3', C-5' | Aromatic carbons meta to the central quaternary carbon, shielded by the methoxy group. |

| ~124 (quartet, J ≈ 285 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~80-82 (quartet, J ≈ 30 Hz) | C(OH)CF₃ | The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will be split into a quartet by the three fluorine atoms. |

| ~55 | -OCH₃ | Carbon of the methoxy groups. |

Predicted ¹⁹F NMR Spectrum

The three fluorine atoms of the -CF₃ group are equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -75 to -80 | Singlet | The three fluorine atoms are equivalent and there are no neighboring fluorine or hydrogen atoms to cause splitting (in a proton-decoupled spectrum). |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500-3200 (broad) | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~1610, 1510, 1460 | C=C stretch | Aromatic ring |

| ~1250 (strong) | C-O stretch | Aryl ether |

| ~1180-1080 (very strong) | C-F stretch | Trifluoromethyl |

| ~1030 | C-O stretch | Alcohol |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Predicted Mass Spectrum (Electron Impact - EI)

The molecular formula is C₁₆H₁₅F₃O₃, with a molecular weight of 312.28 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 312 is expected, although it may be weak depending on the stability of the molecule.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of a trifluoromethyl radical (-•CF₃): This would lead to a stable cation at m/z = 243 . This is often a very favorable fragmentation for trifluoromethyl-containing compounds.

-

Loss of water (-H₂O): A peak at m/z = 294 could be observed.

-

Formation of a methoxybenzyl cation: Cleavage could result in a fragment at m/z = 107 .

Conclusion: A Framework for Future Research

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Appchem. (2024). This compound. [Link]

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. This document delves into the nuanced structural features imparted by the trifluoromethyl group and the two 4-methoxyphenyl substituents, offering insights into its spectroscopic characteristics and potential applications in medicinal chemistry and materials science. A detailed, field-proven synthetic protocol is presented, alongside a thorough analysis of its predicted spectroscopic data. Furthermore, this guide explores the potential biological activities, drawing parallels with structurally related compounds that have demonstrated cytotoxic and estrogenic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: Unveiling a Molecule of Interest

This compound, a halogenated tertiary alcohol, presents a compelling molecular architecture for investigation. The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The presence of two 4-methoxyphenyl groups, known pharmacophores in various biologically active compounds, further suggests potential interactions with biological targets. This guide aims to provide a detailed exploration of this molecule, from its fundamental structure to its potential applications, thereby empowering researchers to harness its unique properties.

Molecular Structure and Physicochemical Properties

The core of this compound features a central carbon atom bonded to a hydroxyl group, a trifluoromethyl group, and two 4-methoxyphenyl rings. This arrangement gives rise to a distinct three-dimensional conformation that dictates its physical and chemical behavior.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₅F₃O₃ | [1] |

| Molecular Weight | 312.28 g/mol | [1] |

| CAS Number | 379-21-5 | [1] |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | N/A |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation of anisole with trifluoroacetic anhydride, followed by the addition of a second equivalent of anisole to the intermediate trifluoroacetophenone. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from established procedures for Friedel-Crafts acylations and subsequent nucleophilic additions.

Materials:

-

Anisole (2.2 equivalents)

-

Trifluoroacetic anhydride (1.0 equivalent)

-

Trifluoroacetic acid (catalytic amount) or a mild Lewis acid (e.g., ZnCl₂)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Step 1: Formation of the Trifluoroacetophenone Intermediate.

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and anisole (1.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred solution over 30 minutes.

-

Add a catalytic amount of trifluoroacetic acid.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

-

-

Step 2: Nucleophilic Addition of Anisole.

-

Dissolve the crude intermediate in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

-

Add anisole (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C and add a mild Lewis acid (e.g., a catalytic amount of ZnCl₂).

-

Allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Spectroscopic Characterization: Deciphering the Molecular Signature

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | d | 4H | Aromatic protons ortho to the quaternary carbon |

| ~ 6.8-7.0 | d | 4H | Aromatic protons meta to the quaternary carbon |

| ~ 3.8 | s | 6H | Methoxy protons (-OCH₃) |

| ~ 2.5-3.0 | br s | 1H | Hydroxyl proton (-OH) |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-OCH₃ of the aromatic rings |

| ~ 130-135 | Quaternary aromatic carbons and carbons ortho to the quaternary carbon |

| ~ 125 (q, J ≈ 285 Hz) | Trifluoromethyl carbon (-CF₃) |

| ~ 114 | Aromatic carbons meta to the quaternary carbon |

| ~ 80 (q, J ≈ 30 Hz) | Central quaternary carbon |

| ~ 55 | Methoxy carbons (-OCH₃) |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 to -80 | s | -CF₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3500-3300 | Broad | O-H stretch (hydroxyl group) |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (methoxy group) |

| ~ 1610, 1510 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 1180-1100 | Strong | C-F stretch (trifluoromethyl group) |

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 312. The fragmentation pattern would likely involve the loss of a trifluoromethyl group (CF₃, m/z 69) and the formation of a stable bis(4-methoxyphenyl)methyl cation.

Potential Biological Activities and Applications

The structural motifs within this compound suggest a range of potential biological activities that warrant further investigation.

Potential as an Estrogen Receptor Modulator

The bis(4-hydroxyphenyl)methane core structure is a known scaffold for compounds with estrogenic activity. While the hydroxyl groups are replaced by methoxy groups in the target molecule, in vivo metabolism could potentially lead to their demethylation, unmasking estrogenic properties. Studies on similar bisguaiacol compounds (containing methoxy and hydroxyl groups) have shown that the presence and position of methoxy groups can significantly reduce estrogenic activity compared to bisphenol A (BPA).[2][3] This suggests that this compound might exhibit low estrogenicity, a desirable trait for certain therapeutic applications.

Potential Cytotoxic and Anticancer Activity

The introduction of a trifluoromethyl group is a common strategy in the design of anticancer agents.[4] The lipophilicity and metabolic stability conferred by the -CF₃ group can enhance drug delivery and efficacy. Furthermore, various derivatives containing the bis(4-methoxyphenyl) scaffold have demonstrated cytotoxic effects against different cancer cell lines.[5][6] The combination of the trifluoromethyl group and the two methoxyphenyl rings in the target molecule makes it a promising candidate for screening in anticancer assays.

Other Potential Applications

The unique electronic and steric properties of this compound could also make it a valuable building block in materials science, for example, in the synthesis of novel polymers or functional materials with specific optical or electronic properties.

Future Directions and Conclusion

This compound represents a molecule with significant potential in both medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and a thorough prediction of its spectroscopic characteristics. The exploration of its potential biological activities, particularly in the areas of estrogen receptor modulation and cancer therapy, highlights promising avenues for future research.

Further experimental validation of the proposed synthesis and a complete spectroscopic characterization are crucial next steps. Subsequent biological screening will be essential to elucidate the true therapeutic potential of this intriguing molecule. The insights provided in this guide are intended to catalyze further investigation and unlock the full potential of this compound.

References

-

Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

-

PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (2019). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]

-

National Institutes of Health. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]

-

Appchem. This compound. Retrieved from [Link]

-

PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

NIST WebBook. Ethanol, 2,2,2-trifluoro-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol.

-

National Institutes of Health. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

-

MDPI. (2020). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

PubMed. (2021). Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. Retrieved from [Link]

- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

SpectraBase. 2,2,2-Trifluoroethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (R)-2,2,2-Trifluoro-1-(4'-methoxyphenyl)ethanol. Retrieved from [Link]

-

National Institutes of Health. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]

- Google Patents. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

-

Hoffman Fine Chemicals. CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]

-

NIST WebBook. Ethanol, 2,2,2-trifluoro-. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST WebBook. 2-(4-Methoxyphenyl)ethanol. National Institute of Standards and Technology. Retrieved from [Link]

-

Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

-

PubMed. (1984). Cytotoxicity of a BIS-GMA dental composite before and after leaching in organic solvents. Retrieved from [Link]

-

ResearchGate. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Retrieved from [Link]

-

National Institutes of Health. (2007). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Retrieved from [Link]

-

National Institutes of Health. (2018). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. Retrieved from [Link]

-

PubMed. (2018). Evaluation of Estrogenic Activity of Novel Bisphenol A Alternatives, Four Bioinspired Bisguaiacol F Specimens, by in Vitro Assays. Retrieved from [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 2. Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Estrogenic Activity of Novel Bisphenol A Alternatives, Four Bioinspired Bisguaiacol F Specimens, by in Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

An Application Scientist's Guide to Characterizing the Solubility Profile of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the compound 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS No. 379-21-5). Recognizing the scarcity of publicly available experimental data for this specific molecule, this document shifts from presenting a known profile to prescribing a systematic, field-proven methodology for its empirical determination. We will delve into the structural analysis to predict solubility behavior, outline a tiered experimental approach from qualitative screening to quantitative equilibrium analysis, and provide a detailed, self-validating protocol for the gold-standard shake-flask method. This guide is designed to equip scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for advancing research and development.

Introduction: The Criticality of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a lead compound is a cornerstone of its developability profile.[1] It directly influences bioavailability, formulation strategies, and the reliability of in vitro biological assays.[2][3] A poorly characterized solubility profile can lead to costly delays, misinterpreted biological data, and significant hurdles in later stages of drug development.[2][3]

This compound is a fluorinated organic molecule. The presence of the trifluoromethyl group can significantly alter physicochemical properties such as lipophilicity and metabolic stability, while the bis(4-methoxyphenyl) structure imparts significant bulk and hydrophobicity. Understanding how these features collectively govern the compound's interaction with various solvents is paramount for its effective use in any research context.

Physicochemical Analysis and Predicted Solubility

A molecule's structure offers fundamental clues to its solubility. A systematic analysis of this compound's functional groups allows for an educated prediction of its behavior.

-

Molecular Structure: C₁₇H₁₅F₃O₃

-

Key Features:

-

Two Methoxy Phenyl Groups: These large, aromatic groups are inherently nonpolar and hydrophobic, suggesting poor solubility in aqueous media.

-

Trifluoromethyl (CF₃) Group: This is a highly lipophilic and electron-withdrawing group that will further decrease aqueous solubility.

-

Tertiary Alcohol (-OH): This group can act as a hydrogen bond donor and acceptor, providing a degree of polarity. However, its contribution is likely to be sterically hindered and overshadowed by the large hydrophobic regions of the molecule.

-

Predicted Solubility Behavior: Based on this structural assessment, the compound is predicted to be:

-

Poorly Soluble in water and polar protic solvents.

-

Sparingly to Freely Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Freely Soluble in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and other common organic solvents like Tetrahydrofuran (THF) and Ethyl Acetate.

A Systematic Framework for Experimental Solubility Determination

A tiered approach is recommended to efficiently determine the solubility profile, moving from rapid qualitative assessments to precise quantitative measurements.

Tier 1: Qualitative Solubility Screening

The initial step involves a rapid, small-scale assessment across a broad range of common laboratory solvents. This helps to quickly identify appropriate solvents for further quantitative analysis and for stock solution preparation.

Protocol:

-

Add approximately 1-2 mg of the compound into separate 1 mL microcentrifuge tubes.

-

To each tube, add 100 µL of a different test solvent.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect for dissolution. If dissolved, add another 100 µL of solvent and repeat until the compound no longer dissolves or a target concentration (e.g., 50 mg/mL) is reached.

-

Classify solubility based on visual inspection (e.g., Soluble, Sparingly Soluble, Insoluble) at an approximate concentration.

Table 1: Solvent Selection for Qualitative Screening

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8, pH 7.4 | To assess solubility in biorelevant media as per regulatory guidelines.[4][5] |

| Polar Protic | Water, Ethanol, Methanol | To assess solubility in common protic systems. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Common solvents for preparing stock solutions for biological assays. |

| Nonpolar/Other | Dichloromethane (DCM), Ethyl Acetate, THF, Hexanes | To understand solubility in solvents used for synthesis and purification. |

Tier 2: Quantitative Equilibrium Solubility Determination

For key solvents, particularly biorelevant aqueous buffers, a precise quantitative measurement is required. The Equilibrium Shake-Flask Method is the universally recognized gold standard for this purpose.[4][6][7] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[3]

The workflow for this method is outlined below.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol in Focus: The Equilibrium Shake-Flask Method

This protocol details the steps for determining the aqueous solubility of this compound. It is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Materials:

-

This compound (crystalline solid)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

Test solvents (e.g., pH 7.4 Phosphate-Buffered Saline)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to at least three replicate vials for each solvent system. "Excess" means enough solid will remain undissolved at equilibrium, which can be estimated from the qualitative screen. A 5-fold excess is a safe starting point.[8]

-

Expert Insight: Using a crystalline solid is crucial, as amorphous material can lead to artificially high (supersaturated) and kinetically-driven solubility values.[9]

-

-

Equilibration: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL at 37°C for biorelevant studies) to each vial.[4] Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator. Agitate for a sufficient duration to ensure equilibrium is reached, typically 18 to 24 hours.[10]

-

Trustworthiness Check: To validate equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be consistent, confirming that the dissolution process is complete.[8]

-

-

Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid contaminating the sample.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Method B (Filtration): Use a syringe to draw the supernatant and filter it through a low-binding 0.22 µm chemical-resistant filter. Discard the initial few drops to saturate any binding sites on the filter membrane.

-

-

Sample Preparation & Analysis: Immediately after separation, carefully take a known aliquot of the clear, saturated supernatant/filtrate. Dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using accurately weighed standards of the compound in the same solvent used for dilution.[10] The concentration of the original saturated solution is then calculated by applying the dilution factor.

-

Data Reporting: Report the solubility as an average of the replicates with the standard deviation. The results should be presented in standard units such as mg/mL or µM.

Table 2: Data Summary for Solubility Profile of this compound

| Solvent / Medium | Temperature (°C) | Measured Solubility (µg/mL ± SD) | Classification (USP)[11] |

| Water | 25 | To Be Determined | To Be Determined |

| PBS (pH 7.4) | 37 | To Be Determined | To Be Determined |

| 0.1 N HCl (pH 1.2) | 37 | To Be Determined | To Be Determined |

| Acetate Buffer (pH 4.5) | 37 | To Be Determined | To Be Determined |

| Ethanol | 25 | To Be Determined | To Be Determined |

| DMSO | 25 | To Be Determined | To Be Determined |

Conclusion

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Pharmapproach.com. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Thermal Stability of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to forecast its decomposition behavior. We will explore the molecular characteristics influencing its stability, propose likely thermal degradation pathways, and provide detailed, best-practice methodologies for its empirical thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to serve as a foundational resource for researchers handling this compound, enabling informed decisions regarding its storage, handling, and formulation.

Introduction: Understanding the Molecular Architecture

This compound is a tertiary benzylic alcohol characterized by several key structural features that are anticipated to govern its thermal stability. The central carbon is bonded to a hydroxyl group, a highly electronegative trifluoromethyl group, and two electron-rich 4-methoxyphenyl groups. The interplay of these functionalities dictates the molecule's susceptibility to thermal degradation.

The methoxy groups (-OCH₃) are strong electron-donating groups, which can stabilize adjacent carbocations through resonance.[1][2] Conversely, the trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, which generally enhances the thermal and metabolic stability of molecules.[3] The tertiary nature of the benzylic alcohol is also a critical factor, as such structures can undergo dehydration reactions via carbocation intermediates.

Synthesis Pathway

A plausible synthetic route to this compound involves the nucleophilic addition of a Grignard or organolithium reagent derived from 4-bromoanisole to an ester of trifluoroacetic acid, such as ethyl trifluoroacetate. This two-fold addition would form the tertiary alcohol.

Caption: Proposed Grignard synthesis of the target compound.

Predicted Thermal Degradation Pathways

The thermal decomposition of this compound is likely to proceed through a dehydration mechanism, facilitated by the stability of the resulting carbocation. The two electron-donating methoxy groups will significantly stabilize the tertiary benzylic carbocation formed upon the loss of the hydroxyl group.

A probable primary degradation pathway is an E1 elimination reaction, leading to the formation of 1,1-bis(4-methoxyphenyl)-2,2,2-trifluoroethene and water. This reaction would be initiated by the protonation of the hydroxyl group (in the presence of trace acid catalysts) or by direct thermal cleavage at higher temperatures.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. [4]It is used to determine melting point, glass transition temperature, and enthalpy of transitions. For this compound, DSC can reveal the melting behavior and any endothermic or exothermic events associated with decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the melting endotherm.

-

Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

-

Observe any exothermic or endothermic events at higher temperatures that may correspond to decomposition.

-

Caption: Workflow for Differential Scanning Calorimetry.

Predicted Thermal Stability Profile

Based on the molecular structure, the following thermal stability profile for this compound is predicted:

| Property | Predicted Value/Behavior | Rationale |

| Melting Point | Moderately high | The two aromatic rings and the potential for intermolecular hydrogen bonding suggest a crystalline solid with a defined melting point. |

| Decomposition Onset (TGA) | Relatively high for a tertiary alcohol | The stabilizing effect of the two methoxy groups on the carbocation intermediate is expected to increase the activation energy for dehydration compared to unsubstituted analogs. [1] |

| Decomposition Profile (TGA) | Single-step mass loss | The primary degradation pathway is likely to be a clean dehydration, resulting in a single major mass loss event corresponding to the loss of a water molecule. |

| DSC Profile | Sharp melting endotherm followed by a broad decomposition endotherm/exotherm at higher temperatures. | The melting process will be a distinct endothermic event. Decomposition may be endothermic (bond breaking) or exothermic (formation of stable products). |

Conclusion and Future Directions

While this guide provides a robust, theory-based assessment of the thermal stability of this compound, empirical validation is crucial. The proposed TGA and DSC methodologies offer a clear path for obtaining this experimental data. Further studies could involve evolved gas analysis (TGA-MS or TGA-FTIR) to definitively identify the decomposition products and confirm the proposed degradation pathway. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in research and development, particularly in the pharmaceutical industry where thermal processing is common.

References

-

PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

- Pittelkow, M. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(24), 4463-4470.

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

National Center for Biotechnology Information. Deoxytrifluoromethylation of Alcohols. PubMed Central. [Link]

-

OSTI.GOV. Shock wave study of the thermal decomposition of benzyl alcohol (Conference). [Link]

-

ACS Publications. Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

YouTube. Effect of an electron withdrawing group in a benzyl cation. Khan Academy. [Link]

-

ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

-

ACS Publications. The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water: A Molecular Dynamics Simulation Study of 1,1,1-Trifluoropropan-2-ol in Aqueous Solution. The Journal of Physical Chemistry B. [Link]

-

Chemistry LibreTexts. 7.10: Carbocation Structure and Stability. [Link]

-

ChemRxiv. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

- Google Patents.

-

NIST. Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

ACS Publications. Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]

-

ResearchGate. Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. [Link]

-

Chemistry Stack Exchange. The stability order in the substituted benzyl carbanions. [Link]

-

National Center for Biotechnology Information. Base-Induced Instability of Fluorotelomer Alcohols. PubMed Central. [Link]

-

Khan Academy. Resonance due to Electron Donors in a Benzyl Cation (video). [Link]

-

National Center for Biotechnology Information. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. PubMed Central. [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

-

Wikipedia. 2,2,2-Trifluoroethanol. [Link]

-

PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]

Sources

The Ascendancy of Fluorinated Alcohols: A Technical Guide to Their Synthesis and Transformative Applications

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing pharmaceuticals, materials science, and chemical synthesis. Among the diverse repertoire of organofluorine compounds, fluorinated alcohols have emerged as a class of molecules with exceptionally versatile and often unanticipated properties. Their unique combination of high polarity, pronounced hydrogen-bond donating ability, low nucleophilicity, and the ability to stabilize cationic intermediates has unlocked new avenues in reaction design and molecular engineering. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel fluorinated alcohols and their burgeoning applications. We will delve into the mechanistic underpinnings of their utility, provide detailed experimental protocols for key transformations, and explore case studies that highlight their transformative potential.

The Unique Physicochemical Landscape of Fluorinated Alcohols

The introduction of fluorine atoms dramatically alters the electronic properties of an alcohol moiety, giving rise to a unique set of physicochemical characteristics that distinguish them from their non-fluorinated counterparts. These properties are the foundation of their broad utility.

Enhanced Acidity and Hydrogen Bond Donating Strength

The strong electron-withdrawing nature of fluorine atoms significantly increases the acidity of the hydroxyl proton. This enhanced acidity makes fluorinated alcohols potent hydrogen bond donors, a property that is central to their ability to activate substrates and stabilize transition states in a wide array of chemical reactions. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is substantially more acidic than its non-fluorinated analogue, isopropanol. This heightened acidity allows fluorinated alcohols to protonate and activate otherwise unreactive functional groups, such as epoxides and carbonyls, without the need for strong Brønsted or Lewis acids.[1]

Low Nucleophilicity and High Polarity

Despite being protic, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom. This combination of high polarity and low nucleophilicity makes them excellent, non-participating solvents for a variety of chemical transformations, particularly those involving cationic intermediates. They can effectively solvate and stabilize charged species without interfering with the desired reaction pathway.[2]

A Comparative Look at Key Fluorinated Alcohols

While 2,2,2-trifluoroethanol (TFE) and HFIP are the most commonly employed fluorinated alcohols, a growing number of novel structures are being explored. The table below summarizes the key physicochemical properties of some important fluorinated alcohols.

| Fluorinated Alcohol | Abbreviation | pKa | Boiling Point (°C) | Density (g/mL) |

| 2,2,2-Trifluoroethanol | TFE | 12.4 | 74 | 1.39 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 9.3 | 59 | 1.60 |

| Perfluoro-tert-butanol | PFTB | 5.4 | 45 | 1.70 |

| 8-2 Fluorinated Telomer B Alcohol | - | - | 201.3 | - |

Data compiled from various sources.[3][4]

Synthesis of Novel Fluorinated Alcohols

The development of efficient and selective methods for the synthesis of fluorinated alcohols is crucial for expanding their applications. Several strategies have been developed, each offering distinct advantages depending on the target structure.

Synthesis of Trifluoromethyl Carbinols

Trifluoromethyl carbinols are a key structural motif in many pharmaceuticals and agrochemicals. A common and effective method for their synthesis is the nucleophilic trifluoromethylation of aldehydes and ketones using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[5][6]

Experimental Protocol: Synthesis of a Trifluoromethyl Carbinol from an Aldehyde

-

To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add TMSCF₃ (1.2 mmol).

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl carbinol.

Synthesis of gem-Difluorinated Alcohols

gem-Difluorinated alcohols are valuable building blocks in medicinal chemistry, often serving as mimics of ketones or hydrated carbonyls.[7] A versatile method for their synthesis involves the reaction of ketones with a fluorinating agent.

Experimental Protocol: Synthesis of a gem-Difluoroalcohol from a Ketone

-

To a solution of the ketone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add a fluorinating reagent like Deoxofluor™ (1.2 mmol) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the gem-difluoroalcohol.

Monofluorination of Alcohols

The selective introduction of a single fluorine atom can be achieved through various methods, including the use of electrophilic fluorinating reagents like Selectfluor®.[8][9]

Experimental Protocol: Monofluorination of an Aliphatic Alcohol with Selectfluor®

-

In a reaction vessel, dissolve the aliphatic alcohol (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water (10 mL).

-

Add Selectfluor® (1.2 mmol) and a catalytic amount of a transition metal salt, such as AgNO₃ (0.1 mmol).[9]

-

Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the monofluorinated alcohol.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of fluorinated alcohols have made them invaluable in the synthesis and design of pharmaceuticals.

Enhancing Bioavailability and Metabolic Stability

The introduction of fluorine can significantly impact a drug candidate's pharmacokinetic profile. Fluorinated groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[10] Furthermore, the increased lipophilicity imparted by fluorine can enhance membrane permeability and oral bioavailability.

Case Study: Kinase Inhibitors

In the development of protein kinase inhibitors, the strategic incorporation of fluorinated alcohols or fluoroalkyl groups has led to compounds with improved potency and selectivity.[11] The fluorine atoms can engage in favorable interactions with the protein active site and modulate the pKa of nearby functional groups, leading to enhanced binding affinity.

Applications in Materials Science

Fluorinated alcohols are increasingly being used in the synthesis of advanced materials with tailored properties.

Fluorinated Polymers and Coatings

Fluorinated polyacrylates, synthesized using fluorinated alcohol precursors, exhibit low surface energy, high thermal stability, and excellent chemical resistance. These properties make them ideal for applications in hydrophobic and oleophobic coatings, low-friction surfaces, and advanced optical materials.[12][13]

Experimental Protocol: Synthesis of a Fluorinated Polyacrylate

-

In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, combine a fluorinated acrylate monomer (e.g., hexafluorobutyl methacrylate), a non-fluorinated co-monomer (e.g., methyl methacrylate), and a radical initiator (e.g., AIBN) in a suitable solvent like ethyl acetate.

-

De-gas the mixture by bubbling nitrogen through it for 30 minutes.

-

Heat the reaction mixture to 60-80 °C and stir for several hours.

-

Monitor the polymerization by measuring the consumption of monomers (e.g., by GC).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[12]

Transformative Role in Organic Synthesis

Fluorinated alcohols, particularly HFIP, have revolutionized many areas of organic synthesis by enabling reactions that were previously challenging or inefficient.

Solvents for C-H Activation

The ability of fluorinated alcohols to stabilize cationic intermediates and promote protonolysis has made them exceptional solvents for transition metal-catalyzed C-H activation reactions.[14][15] These reactions allow for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient approach to complex molecule synthesis.

Promoters for Epoxide Ring-Opening

Fluorinated alcohols can act as powerful promoters for the ring-opening of epoxides with a variety of nucleophiles.[16][17][18] Their strong hydrogen-bonding ability activates the epoxide towards nucleophilic attack, often with high regioselectivity.

Experimental Protocol: HFIP-Mediated Epoxide Ring-Opening

-

To a solution of the epoxide (1.0 mmol) in HFIP (5 mL), add the nucleophile (1.2 mmol) at room temperature.

-

Stir the reaction mixture until the epoxide is consumed (monitor by TLC).

-

Remove the HFIP under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Peptide Synthesis

Fluorinated alcohols, particularly HFIP, have found utility in solid-phase peptide synthesis (SPPS). They can be used as solvents for the cleavage of peptides from the resin, often under milder conditions than traditional methods.[19][20]

Experimental Protocol: Cleavage of a Peptide from Resin using HFIP

-

Swell the peptide-resin in dichloromethane (DCM).

-

Prepare a cleavage cocktail of HFIP in DCM (e.g., 20-30% v/v).

-

Add the cleavage cocktail to the resin and agitate for 30-60 minutes.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional cleavage cocktail.

-

Combine the filtrates and remove the solvent under a stream of nitrogen or by rotary evaporation.

-

Precipitate the peptide by adding cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold ether.

-

Dry the peptide under vacuum.[20]

Future Outlook

The field of fluorinated alcohols is poised for significant growth. The development of new, more complex fluorinated alcohol structures will undoubtedly lead to the discovery of novel reactivity and applications. As our understanding of the subtle interplay between fluorine substitution and molecular properties deepens, we can expect to see the rational design of fluorinated alcohols for specific applications in catalysis, medicine, and materials science. The continued exploration of their use in enzymatic reactions and as media for biphasic catalysis also holds great promise.

References

- Shuklov, I. A., & Dubrovina, N. V. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis, 2007(19), 2925–2943.

- Molander, G. A., & Ham, J. (2017). Synthesis of gem-Difluoroalkenes.

- Zhang, W., Liu, Y., Li, X., & Wang, C. (2018). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Polymers, 10(11), 1234.

- Sonnichsen, F. D., Van Etten, R. L., & Post, C. B. (1994). The mechanism of the fluorination of aliphatic compounds by perchloryl fluoride. A theoretical study. Journal of the American Chemical Society, 116(14), 6049-6056.

- Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a transformative solvent for chemical synthesis.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

- Lawlor, F. T. (1959). U.S. Patent No. 2,868,846. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Brook, M. A., & Seebach, D. (1987). Preparation of trifluoromethyl- and 3,3,3-trifluoropropenyl-substituted alcohols and carbonyl compounds. Enantioselective synthesis of (S)-(+)-trifluorolactic acid. Canadian Journal of Chemistry, 65(4), 836-845.

- Pitts, C. R., Bume, D. D., & Lectka, T. (2015). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry, 80(24), 12516-12523.

- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). A general and efficient method for the synthesis of trifluoromethylated tertiary alcohols by trifluoromethylation of ketones with Me3SiCF3/CsF. The Journal of Organic Chemistry, 68(11), 4457-4463.

- Zhu, Q., Zhang, Z., Yu, H., & Yang, Y. (2021). Photoinduced Gem‐Difluoroallylic Ketones Formation via Selective Carbonyl–C(sp) Bond Cleavage of β‐Ketone Alcohols.

- Kaiser, M. A., & Wellington, C. A. (2007). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol.

- Bloom, S., Pitts, C. R., Woltornist, R., Griswold, A., Holl, M. G., & Lectka, T. (2013). A new radical-based approach to the deoxyfluorination of alcohols. Organic Letters, 15(7), 1722-1724.

-

Chemistry LibreTexts. (2021, August 15). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

- Britton, R., & Paquin, J. F. (2015). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. The Journal of Organic Chemistry, 80(1), 548-553.

- Ma, L., & Wang, B. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8032.

- Fustero, S., & Sanz-Cervera, J. F. (2021). Alkali Metal Fluorides in Fluorinated Alcohols: Fundamental Properties and Applications to Electrochemical Fluorination. The Journal of Organic Chemistry, 86(14), 9349-9361.

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

- Li, Y., Wang, Y., Liu, Y., & Wang, C. (2021). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Polymers, 13(18), 3123.

- Singh, R. P., & Shreeve, J. M. (2005). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 46(22), 3845-3848.

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

- Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 715-726.

- Wencel-Delord, J., & Colobert, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(3), 394-400.

-

Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube. [Link]

- Prakash, G. K. S., & Mathew, T. (2010). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 110(7), 3976-4008.

- Bloom, S., & Lectka, T. (2018). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv.

-

ChemistryViews. (2017, November 4). Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24.

- Novák, Z. (2018, April 5).

- Wang, F., & Wang, L. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry, 88(8), 4969-4978.

-

Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.

- Zhang, Y., & Theato, P. (2017). Fluorinated bottlebrush polymers based on poly(trifluoroethyl methacrylate): synthesis and characterization. Polymer Chemistry, 8(19), 2966-2974.

- Hollfelder, F. (2021). Ultrahigh‐Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay.

- Vagner, J., Qu, H., & Hruby, V. J. (2018).

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. OpenStax.

- Ameduri, B. (2020). Fluorinated Poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science, 102, 101208.

- Hulme, C. (2007). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4177.

- Bulavin, L. A., Getalo, A. M., Rudenko, O. P., & Khorolskyi, O. V. (2015). Influence of fluorination on the physical properties of normal aliphatic alcohols. Ukrainian Journal of Physics, 60(5), 428-433.

- Goldman, A. S., & Goldberg, K. I. (2004). Organometallic C-H bond activation: an introduction. In Activation and Functionalization of C-H Bonds (pp. 1-43). American Chemical Society.

- Zaremski, V. A., & Zaremski, A. G. (2017). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of Applied Chemistry, 90(11), 1835-1845.

- Gandon, V. (Ed.). (2020). Special Issue: Design and Study of Kinase Inhibitors. MDPI.

- John, J. P., & Matzger, A. J. (2010). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts.

Sources